molecular formula C25H16BrClN2O3 B12020100 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate CAS No. 769146-79-4

1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate

Cat. No.: B12020100
CAS No.: 769146-79-4
M. Wt: 507.8 g/mol
InChI Key: MBOSDVWHIPFPOB-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C21H13Br2ClN2O3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of 2-bromobenzoyl chloride. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. The final step involves the esterification of the carbohydrazonoyl derivative with 2-naphthyl 4-chlorobenzoate under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is unique due to its specific combination of functional groups and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

769146-79-4

Molecular Formula

C25H16BrClN2O3

Molecular Weight

507.8 g/mol

IUPAC Name

[1-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C25H16BrClN2O3/c26-22-8-4-3-7-20(22)24(30)29-28-15-21-19-6-2-1-5-16(19)11-14-23(21)32-25(31)17-9-12-18(27)13-10-17/h1-15H,(H,29,30)/b28-15+

InChI Key

MBOSDVWHIPFPOB-RWPZCVJISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3Br)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3Br)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.